molecular formula C15H14FNO2S B4924488 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide

2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide

Katalognummer B4924488
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: QWHFVFYYMCDTGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide, also known as TAK-659, is a potent inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme involved in the development and survival of B-cells, and its inhibition has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM).

Wirkmechanismus

2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide exerts its anti-tumor effects by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and its dysregulation is a hallmark of many B-cell malignancies. By inhibiting BTK, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for clinical development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide is its potent and selective inhibition of BTK activity, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide is its potential for off-target effects, which may limit its therapeutic window and increase the risk of toxicity.

Zukünftige Richtungen

There are several future directions for the development of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition and guide patient selection. Another area of interest is the development of combination therapies that can enhance the anti-tumor effects of BTK inhibitors and overcome resistance mechanisms. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of BTK inhibitors in various B-cell malignancies.

Synthesemethoden

The synthesis of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide involves several steps, starting with the reaction of 2-acetyl-3-thiophene carboxylic acid with thionyl chloride to form 2-acetyl-3-thiophene thionyl chloride. This intermediate is then reacted with 3-fluorobenzylamine to form the corresponding amide, which is subsequently acetylated to yield 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent and selective inhibition of BTK activity, leading to the induction of apoptosis and the inhibition of cell proliferation. In addition, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has shown synergy with other targeted agents, such as venetoclax and lenalidomide, suggesting potential combination therapies for the treatment of B-cell malignancies.

Eigenschaften

IUPAC Name

2-(5-acetylthiophen-3-yl)-N-[(3-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c1-10(18)14-6-12(9-20-14)7-15(19)17-8-11-3-2-4-13(16)5-11/h2-6,9H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHFVFYYMCDTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.